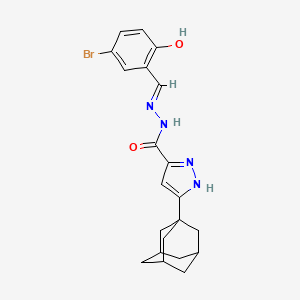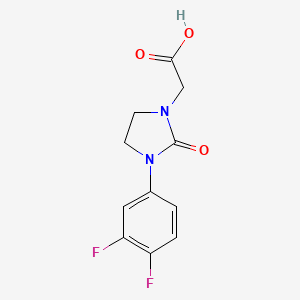
2-(3-(3,4-ジフルオロフェニル)-2-オキソイミダゾリジン-1-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety
科学的研究の応用
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring.
Attachment of the Acetic Acid Moiety: The imidazolidinone intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
作用機序
The mechanism of action of 2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The imidazolidinone ring can enhance the compound’s stability and bioavailability, while the acetic acid moiety may facilitate its binding to target proteins.
類似化合物との比較
Similar Compounds
2,3-Difluorophenylacetic acid: Similar in structure but lacks the imidazolidinone ring.
3,4-Difluorophenylacetic acid: Similar in structure but lacks the imidazolidinone ring.
3-Fluorophenylacetic acid: Contains only one fluorine atom and lacks the imidazolidinone ring.
Uniqueness
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the difluorophenyl group and the imidazolidinone ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-8-2-1-7(5-9(8)13)15-4-3-14(11(15)18)6-10(16)17/h1-2,5H,3-4,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOWEKWOQNVBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
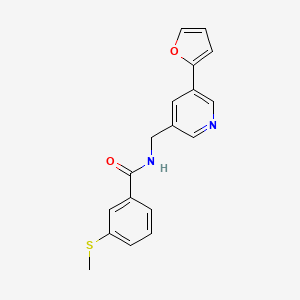
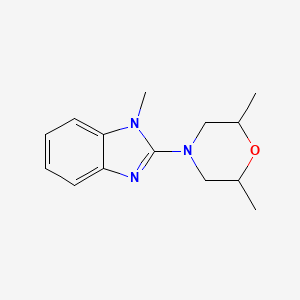
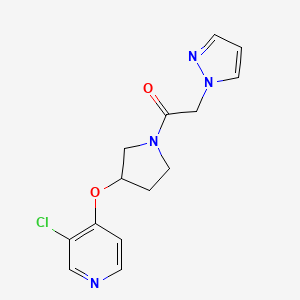
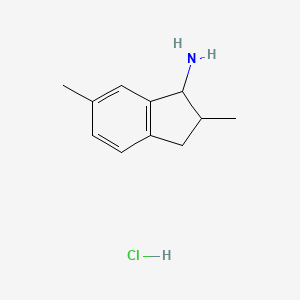
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2408906.png)
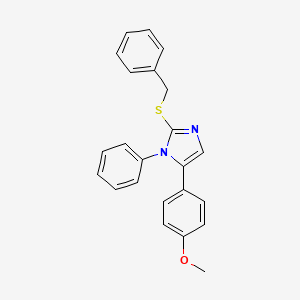

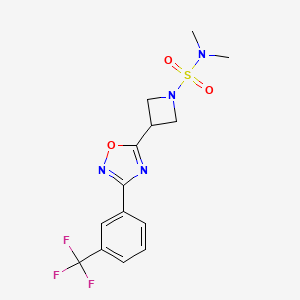
![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
